N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
The compound is an organic molecule with a benzodioxole and a pyridazine ring. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and dioxole rings . Pyridazine is a heterocyclic compound with a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The benzodioxole and pyridazine rings would contribute to the compound’s aromaticity, potentially affecting its chemical reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the benzodioxole ring might undergo electrophilic aromatic substitution reactions, while the pyridazine ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as the compound’s polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Antimicrobial and Antioxidant Activity
Compounds with structural similarities have been investigated for their antimicrobial and antioxidant activities. For example, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and found to possess moderate to significant radical scavenging activity, suggesting potential applications in developing treatments for diseases caused by oxidative stress and microbial infections (Ahmad et al., 2012).
Antifungal Activity
A series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives have been synthesized and evaluated for their antifungal efficacy against several fungal strains, indicating their potential in the development of new antifungal agents (Gupta & Wagh, 2006).
Anti-inflammatory Activity
Derivatives of benzothiazole and benzoxazole have been synthesized and assessed for their anti-inflammatory activity. These studies demonstrate the potential of these compounds in the development of new therapeutic agents for treating inflammation-related conditions (Tariq et al., 2018).
Antimalarial Activity
Research into N-(phenylsulfonyl)acetamide derivatives has shown promising antimalarial activity, with some compounds exhibiting significant efficacy. This opens up possibilities for the development of novel antimalarial drugs to combat resistant strains of malaria (Fahim & Ismael, 2021).
Applications in Organic Synthesis
Studies on the dibromohydration of N-(2-alkynylaryl)acetamide and the silylation of N-(2-hydroxyphenyl)acetamide have revealed new methodologies in organic synthesis, demonstrating the versatility of acetamide derivatives in synthesizing complex molecules (Qiu et al., 2017); (Lazareva et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-10-2-5-15(20)18(17-10)8-14(19)16-7-11-3-4-12-13(6-11)22-9-21-12/h2-6H,7-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHORSIRAGJJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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